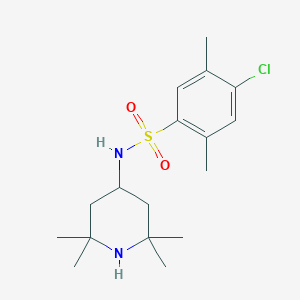
1-(Biphenyl-4-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Biphenyl-4-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol, also known as BPP, is a synthetic compound that has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. BPP is a chiral molecule that belongs to the class of beta-adrenergic receptor agonists. It has been shown to exhibit potent agonist activity at both beta-1 and beta-2 adrenergic receptors, making it a promising candidate for the treatment of various cardiovascular and respiratory diseases.
作用機序
1-(Biphenyl-4-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol exerts its pharmacological effects by binding to and activating beta-adrenergic receptors, which are G protein-coupled receptors that play a critical role in regulating cardiovascular and respiratory function. 1-(Biphenyl-4-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol exhibits potent agonist activity at both beta-1 and beta-2 adrenergic receptors, which results in increased cardiac output, bronchodilation, and vasodilation. The mechanism of action of 1-(Biphenyl-4-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol is complex and involves multiple signaling pathways, including cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA) signaling.
Biochemical and Physiological Effects:
1-(Biphenyl-4-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol has been shown to have a variety of biochemical and physiological effects, including increased cardiac output, bronchodilation, vasodilation, and increased lipolysis. These effects are mediated by the activation of beta-adrenergic receptors and the subsequent activation of downstream signaling pathways, such as cAMP and PKA. 1-(Biphenyl-4-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol has also been shown to have anti-inflammatory effects in vitro and in vivo, which may be beneficial in the treatment of inflammatory diseases, such as asthma and COPD.
実験室実験の利点と制限
1-(Biphenyl-4-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol has several advantages for use in laboratory experiments, including its high degree of enantiomeric purity, potent agonist activity at beta-adrenergic receptors, and well-characterized mechanism of action. However, 1-(Biphenyl-4-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol also has some limitations, including its relatively low solubility in aqueous solutions and its potential for non-specific binding to other receptors or proteins.
将来の方向性
There are several potential future directions for research on 1-(Biphenyl-4-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol, including the development of new analogs with improved pharmacological properties, the investigation of its anti-inflammatory effects in vivo, and the study of its effects on other signaling pathways and receptors. In addition, 1-(Biphenyl-4-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol may have potential applications in the treatment of other diseases, such as obesity and diabetes, which are associated with dysregulation of beta-adrenergic receptor signaling.
合成法
The synthesis of 1-(Biphenyl-4-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol can be achieved through several methods, including the use of chiral catalysts, asymmetric synthesis, and resolution of racemic mixtures. One of the most commonly used methods for the synthesis of 1-(Biphenyl-4-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol involves the reaction of (R)-1-(4-bromophenyl)ethanol with (S)-pyrrolidine-2-carboxylic acid in the presence of a chiral catalyst. This method yields 1-(Biphenyl-4-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol with a high degree of enantiomeric purity, which is essential for its biological activity.
科学的研究の応用
1-(Biphenyl-4-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, 1-(Biphenyl-4-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol has been investigated for its potential use as a beta-adrenergic receptor agonist for the treatment of cardiovascular and respiratory diseases, such as asthma, chronic obstructive pulmonary disease (COPD), and congestive heart failure. 1-(Biphenyl-4-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol has also been studied for its potential use as a tool compound for the study of beta-adrenergic receptor signaling pathways and the development of new drugs that target these pathways.
特性
分子式 |
C19H23NO2 |
|---|---|
分子量 |
297.4 g/mol |
IUPAC名 |
1-(4-phenylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol |
InChI |
InChI=1S/C19H23NO2/c21-18(14-20-12-4-5-13-20)15-22-19-10-8-17(9-11-19)16-6-2-1-3-7-16/h1-3,6-11,18,21H,4-5,12-15H2 |
InChIキー |
IVSJAROWKRYGQL-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CC(COC2=CC=C(C=C2)C3=CC=CC=C3)O |
正規SMILES |
C1CCN(C1)CC(COC2=CC=C(C=C2)C3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[(4-Ethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B245609.png)
![Ethyl 1-[(4-tert-butylphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B245624.png)
![Ethyl 1-[(2,3,4-trimethylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B245628.png)
![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B245630.png)

![1-(3-Chloro-2-methylphenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine](/img/structure/B245638.png)
![1-(3-Chloro-2-methylphenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B245639.png)
![1-(4-Ethylphenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B245647.png)
![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B245659.png)

![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(3,4-dimethylphenyl)piperazine](/img/structure/B245694.png)
![4-Bromo-2-{[4-(3,4-dimethylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether](/img/structure/B245695.png)

![1-[(4-iodophenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B245701.png)